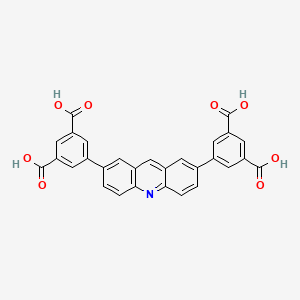

5,5'-(Acridine-2,7-diyl)diisophthalic acid

描述

Structure

3D Structure

属性

分子式 |

C29H17NO8 |

|---|---|

分子量 |

507.4 g/mol |

IUPAC 名称 |

5-[7-(3,5-dicarboxyphenyl)acridin-2-yl]benzene-1,3-dicarboxylic acid |

InChI |

InChI=1S/C29H17NO8/c31-26(32)20-7-16(8-21(12-20)27(33)34)14-1-3-24-18(5-14)11-19-6-15(2-4-25(19)30-24)17-9-22(28(35)36)13-23(10-17)29(37)38/h1-13H,(H,31,32)(H,33,34)(H,35,36)(H,37,38) |

InChI 键 |

UZTHVQQHLXLLCR-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=C(C=C1C3=CC(=CC(=C3)C(=O)O)C(=O)O)C=C4C=C(C=CC4=N2)C5=CC(=CC(=C5)C(=O)O)C(=O)O |

产品来源 |

United States |

Synthetic Methodologies and Derivatization Strategies for 5,5 Acridine 2,7 Diyl Diisophthalic Acid

Established Synthetic Pathways for the Acridine-Diisophthalic Acid Scaffold

Precursor Synthesis and Intermediate Reactions

A logical synthetic approach would commence with the formation of a suitably substituted diarylamine precursor. One potential route involves the coupling of two molecules of a 3,5-disubstituted aniline (B41778) derivative with a central linking agent. For instance, a plausible precursor would be a diarylamine bearing functional groups at the 2 and 7 positions of the eventual acridine (B1665455) ring that can be converted to the isophthalic acid groups.

A hypothetical, yet chemically sound, synthetic route could begin with the synthesis of 2,7-dibromoacridine (B8198655). This can be achieved through methods like the reaction of bis(4-bromophenyl)amine (B36456) with oxalyl chloride to form an isatin (B1672199) intermediate, which is then treated with a strong base to yield 2,7-dibromoacridine-9-carboxylic acid. researchgate.net Subsequent decarboxylation would yield the desired 2,7-dibromoacridine.

With the 2,7-dibromoacridine scaffold in hand, modern cross-coupling reactions such as the Suzuki coupling can be employed to introduce the isophthalic acid units. nih.govharvard.edu This would involve the reaction of 2,7-dibromoacridine with a boronic acid derivative of isophthalic acid, such as 5-(dihydroxyboryl)isophthalic acid, in the presence of a palladium catalyst.

An alternative approach could utilize a Buchwald-Hartwig amination reaction to construct the diarylamine precursor. researchgate.netwikipedia.orglibretexts.org This powerful C-N bond-forming reaction could be used to couple an aniline derivative with an appropriately substituted aryl halide.

Optimisation of Reaction Conditions for Yield and Purity

The efficiency of the proposed synthetic pathway would be highly dependent on the optimization of reaction conditions for each step. Key parameters to consider include:

Catalyst and Ligand Selection: For cross-coupling reactions like the Suzuki and Buchwald-Hartwig reactions, the choice of palladium catalyst and phosphine (B1218219) ligand is crucial for achieving high yields and minimizing side reactions. nih.govharvard.eduacsgcipr.org

Solvent and Base: The polarity of the solvent and the strength of the base can significantly influence the reaction rate and product distribution.

Temperature and Reaction Time: Careful control of temperature is essential, particularly for reactions that may have competing pathways. Reaction times need to be optimized to ensure complete conversion without product degradation.

Purification Methods: Purification of intermediates and the final product would likely involve techniques such as column chromatography, recrystallization, and washing to remove impurities and unreacted starting materials.

A data table summarizing hypothetical optimization parameters for the Suzuki coupling step is presented below.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |

| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Pd₂(dba)₃ / SPhos | Condition 3 gave the highest yield. |

| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ | K₃PO₄ provided the best results. |

| Solvent | Toluene | Dioxane | DMF | Dioxane was found to be the optimal solvent. |

| Temperature | 80 °C | 100 °C | 120 °C | 100 °C gave the best balance of reaction rate and purity. |

Functionalization Approaches for Modulating Ligand Properties

The versatility of the 5,5'-(Acridine-2,7-diyl)diisophthalic acid scaffold lies in its potential for further functionalization, allowing for the fine-tuning of its electronic and structural properties for specific applications.

Introduction of Additional Functionalities (e.g., Nitrogen Heterocycles, Azo Groups)

The introduction of nitrogen-containing heterocycles, such as triazoles or pyridines, can significantly alter the coordination properties and photophysical behavior of the ligand. researchgate.netnih.govmdpi.com One common method for introducing triazoles is through a copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). This would require the initial synthesis of an azide-functionalized acridine precursor.

The incorporation of azo groups (–N=N–) can impart interesting photophysical properties and can be achieved through diazotization of an amino-functionalized acridine derivative, followed by an azo coupling reaction with an electron-rich aromatic compound. researchgate.netscienceinfo.comwikipedia.org The synthesis of an amino-substituted acridine precursor would be the first step in this process.

A hypothetical reaction scheme for introducing an azo group is as follows:

Nitration: Introduction of nitro groups at specific positions on the acridine core.

Reduction: Reduction of the nitro groups to amino groups.

Diazotization: Conversion of the amino groups to diazonium salts using nitrous acid. scienceinfo.comorganic-chemistry.orgunacademy.com

Azo Coupling: Reaction of the diazonium salt with a suitable coupling partner, such as a phenol (B47542) or an aniline derivative, to form the azo linkage. wikipedia.orgorganic-chemistry.org

Scalable Synthesis and Industrial Relevance

The potential for large-scale synthesis is a critical factor for the industrial application of any chemical compound. While there is no specific information on the industrial production of this compound, the principles of process chemistry can be applied to evaluate its potential for scalable synthesis. Key considerations would include:

Cost and Availability of Starting Materials: The economic viability of the synthesis would depend on the cost of the precursors and reagents.

Process Safety: A thorough risk assessment of each synthetic step would be necessary to ensure safe operation on a large scale.

Efficiency and Atom Economy: Optimizing reactions to maximize yield and minimize waste is crucial for sustainable industrial production.

Robustness and Reproducibility: The synthetic route must be robust and reproducible to ensure consistent product quality.

The industrial relevance of this compound is likely tied to its potential use as a building block for advanced materials, such as metal-organic frameworks (MOFs) or functional polymers. Its rigid structure and multiple coordination sites make it an attractive candidate for the design of materials with tailored properties for applications in gas storage, catalysis, and sensing.

Coordination Chemistry and Metal Organic Framework Mof Construction

Post-Synthetic Modification and Functionalization:There are no reported instances of MOFs based on this ligand, and consequently, no studies on their post-synthetic modification.

To provide a scientifically accurate and thorough article as requested, published research detailing the coordination chemistry of 5,5'-(Acridine-2,7-diyl)diisophthalic acid in the context of MOF construction is required.

Advanced Characterization Techniques for 5,5 Acridine 2,7 Diyl Diisophthalic Acid Derived Materials

Spectroscopic Methodologies for Structural and Electronic Insights

Spectroscopic techniques are indispensable for probing the molecular and electronic structure of materials derived from 5,5'-(Acridine-2,7-diyl)diisophthalic acid.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique used to identify the functional groups present in a material and to confirm the coordination of the this compound ligand to metal centers in the case of MOFs. The FT-IR spectrum of the free ligand would exhibit a characteristic sharp absorption band for the carboxylic acid O-H stretch, typically in the range of 2500-3300 cm⁻¹, and a strong C=O stretching vibration from the carboxylic acid groups around 1700 cm⁻¹. Upon coordination to a metal center to form a MOF, the O-H band diminishes or disappears, and the carboxylate (COO⁻) stretching frequencies shift. Specifically, the asymmetric and symmetric stretching vibrations of the coordinated carboxylate groups appear in the regions of 1550-1650 cm⁻¹ and 1380-1450 cm⁻¹, respectively. The separation between these two peaks (Δν) can provide insights into the coordination mode of the carboxylate group. Additionally, characteristic peaks for the acridine (B1665455) core, such as C=N and C=C stretching vibrations, will be present in the 1400-1600 cm⁻¹ region.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Interpretation |

| O-H stretch (carboxylic acid) | 2500-3300 | Present in free ligand, disappears upon coordination |

| C=O stretch (carboxylic acid) | ~1700 | Present in free ligand, shifts upon coordination |

| Asymmetric COO⁻ stretch | 1550-1650 | Indicates coordinated carboxylate group |

| Symmetric COO⁻ stretch | 1380-1450 | Indicates coordinated carboxylate group |

| C=N/C=C stretch (acridine) | 1400-1600 | Characteristic of the acridine core |

| Zn-O stretch | ~550 | Evidence of metal-ligand bond in Zinc-based MOFs researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for confirming the molecular structure of the this compound ligand in solution. In the ¹H NMR spectrum, the protons on the acridine and isophthalic acid moieties would exhibit distinct chemical shifts. The aromatic protons of the acridine core are expected to appear in the downfield region, typically between 7.5 and 9.0 ppm. The protons of the isophthalic acid units would also resonate in the aromatic region, with their exact shifts influenced by the electron-withdrawing carboxylic acid groups. The acidic protons of the carboxyl groups would likely appear as a broad singlet at a very downfield position (>10 ppm), and their presence would be confirmed by D₂O exchange.

For solid-state materials derived from this ligand, solid-state NMR (ssNMR) can provide valuable structural information, though challenges such as peak broadening due to the presence of paramagnetic metal centers in MOFs can complicate spectral interpretation.

| Proton Type | Expected ¹H Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | >10 | Broad singlet |

| Acridine Aromatic (H) | 7.5 - 9.0 | Multiplets |

| Isophthalic Acid Aromatic (H) | 7.8 - 8.5 | Multiplets |

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) absorption spectroscopy provides insights into the electronic transitions within the this compound-derived materials. The spectrum is typically dominated by π-π* transitions within the conjugated aromatic system of the acridine core and the phenyl rings of the isophthalic acid. Acridine itself shows absorption peaks around 244 nm. aatbio.com Acridine derivatives often exhibit significant absorption in the 350-450 nm range. researchgate.net In materials where the ligand is incorporated into a larger structure like a MOF, these absorption bands may shift due to coordination with metal ions and intermolecular interactions. The position and intensity of these bands can be sensitive to the local environment, making UV-Vis spectroscopy a useful tool for studying host-guest interactions within porous materials. For instance, acridine dye-doped polymers show absorption peaks that shift to longer wavelengths with increasing concentration, indicating changes in the electronic environment. researchgate.net

| Material | Absorption Maxima (λmax, nm) | Electronic Transition |

| Acridine | ~244 | π-π |

| Acridine Derivatives | 350-450 | π-π |

| Acridine Dye in PMMA | 376-385 | π-π* |

Thermogravimetric Analysis (TGA) for Thermal Stability and Solvent Content

Thermogravimetric analysis (TGA) is employed to evaluate the thermal stability of materials derived from this compound and to quantify the amount of solvent present within their pores. A typical TGA curve for a MOF shows an initial weight loss at lower temperatures (below 150 °C), which corresponds to the removal of guest solvent molecules, such as water or DMF, from the pores. A plateau is then observed, indicating the thermal stability range of the framework. At higher temperatures, a significant weight loss occurs, corresponding to the decomposition of the organic ligand and the collapse of the framework structure. The decomposition temperature is a critical parameter for determining the material's suitability for applications that require thermal robustness. For example, in some MOFs, the framework begins to decompose above 380°C. researchgate.net In amine-functionalized MOFs, weight loss due to solvent evaporation can be around 7.9%. researchgate.net

| Temperature Range (°C) | Weight Loss Event | Interpretation |

| < 150 | Initial weight loss | Removal of guest solvent molecules |

| 150 - 350 | Plateau | Region of thermal stability |

| > 350 | Significant weight loss | Decomposition of the organic framework |

Surface Area and Porosity Analysis (e.g., BET, Gas Adsorption Isotherms)

The porosity and surface area of materials derived from this compound are critical properties, especially for applications in gas storage, separation, and catalysis. These properties are typically characterized by nitrogen adsorption-desorption isotherms at 77 K. The Brunauer-Emmett-Teller (BET) method is commonly used to calculate the specific surface area from the adsorption data. The shape of the isotherm provides information about the pore structure (microporous, mesoporous, or macroporous). For instance, a Type I isotherm is characteristic of microporous materials. From the isotherm, other important parameters such as the total pore volume and the pore size distribution can also be determined. Porous aromatic frameworks (PAFs) can exhibit very high BET surface areas, with some exceeding 5000 m²/g. nih.gov More modest, yet significant, surface areas in the range of 500-1100 m²/g have also been reported for other PAFs. oaepublish.com

| Material Type | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (nm) |

| Porous Aromatic Framework (PAF-11) | 512 | 0.12 | Microporous |

| Partitioned Porous Aromatic Framework (PAF-11-p4) | 1109 | 0.33 | Microporous |

| High-Porosity Porous Aromatic Framework (PAF-100) | >5000 | - | Uniform micropores |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal Oxidation States

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for studying materials containing paramagnetic species, such as transition metal ions with unpaired electrons. In the context of MOFs derived from this compound, EPR can be used to probe the oxidation state and coordination environment of the metal centers. The EPR spectrum provides the g-factor and hyperfine coupling constants, which are characteristic of the specific metal ion and its local symmetry. For instance, in a Cu(II)-based MOF, the g-values can provide information about the geometry of the copper center. researchgate.net Deviations of the g-factor from the free electron value (2.0023) are indicative of spin-orbit coupling and can be used to understand the electronic structure of the metal complex. illinois.edu EPR is particularly useful for detecting and characterizing defects or unusual coordination geometries within the material that may not be apparent from diffraction techniques.

| Paramagnetic Ion | Typical g-factor values | Interpretation |

| Cu(II) in MOF | gₓ = 2.063, gᵧ = 2.061, g₂ = 2.351 | Rhombic symmetry |

| High-spin Fe(III) | g ≈ 2 and g ≈ 6 | Near axial symmetry |

| Mn(II) | Isotropic signal around g ≈ 2 | High-spin d⁵ configuration |

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphology and Nanostructure

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful analytical techniques essential for characterizing the morphology and nanostructure of materials derived from this compound. These methods provide direct visualization of the material's surface topography, size, shape, and internal structure at the micro- and nanoscale, which is crucial for understanding the structure-property relationships in these advanced materials.

SEM analysis offers high-resolution imaging of the surface features of materials. In the context of metal-organic frameworks (MOFs) or coordination polymers synthesized using the this compound ligand, SEM can reveal the crystal habit, particle size distribution, and surface porosity. This information is vital for applications in catalysis, sorption, and sensing, where the surface characteristics significantly influence the material's performance. For instance, SEM images can confirm the formation of well-defined crystalline structures, such as rod-like, plate-like, or polyhedral morphologies, and can also identify the presence of any amorphous phases or impurities.

TEM, on the other hand, provides insights into the internal structure of these materials. By transmitting a beam of electrons through an ultrathin specimen, TEM can resolve the lattice fringes of crystalline domains, visualize the pore channels within MOFs, and identify the distribution of metal clusters coordinated to the this compound linkers. High-resolution TEM (HRTEM) is particularly valuable for confirming the crystalline nature and orientation of the synthesized materials, providing experimental evidence that complements data obtained from X-ray diffraction (XRD) analysis. Furthermore, selected area electron diffraction (SAED) patterns obtained via TEM can be used to determine the crystal structure and symmetry.

Functional Applications in Materials Science and Engineering

Gas Adsorption and Separation Technologies

MOFs synthesized from 5,5'-(Acridine-2,7-diyl)diisophthalic acid create porous architectures with high surface areas and tunable pore environments, making them excellent candidates for gas storage and separation. The acridine (B1665455) unit, with its nitrogen heteroatom, can be functionalized to introduce specific active sites that enhance interactions with gas molecules.

The mechanism of gas adsorption within MOFs derived from this acridine-based linker is a multifaceted process governed by several types of interactions. The presence of open metal sites, which are unsaturated metal centers within the framework's nodes, can act as strong Lewis acids, leading to significant electrostatic interactions with polar gas molecules like carbon dioxide (CO2). researchgate.netnih.gov Furthermore, the aromatic surfaces of the acridine and isophthalate (B1238265) units provide ideal sites for π-π stacking interactions with unsaturated gas molecules.

The nitrogen atom in the acridine core can also serve as a Lewis basic site, capable of forming specific interactions with acidic gases. nih.gov This dual functionality, featuring both Lewis acid (open metal sites) and Lewis base (acridine nitrogen) sites, can lead to a synergistic effect that enhances both the capacity and selectivity of gas uptake. nih.gov Hydrogen bonding also plays a role, particularly in the adsorption of molecules like water or ammonia.

The precisely defined pore sizes and tailored surface chemistry of MOFs built with this compound enable them to act as efficient molecular sieves. rsc.orgnih.gov These frameworks have demonstrated commendable selectivity for CO2 over other gases like methane (B114726) (CH4) and nitrogen (N2). This selectivity is often attributed to the strong quadrupole moment of CO2, which interacts favorably with the polar functional groups and open metal sites within the MOF structure.

For example, a copper-based MOF incorporating a pyridine-containing isophthalic acid derivative showed notable selectivity for CO2 over CH4. rsc.org Similarly, magnesium-based MOFs with open metal sites have shown selective uptake of CO2 and H2 over nitrogen. researchgate.net The ability to fine-tune the pore apertures by modifying the synthesis conditions allows for the exclusion of larger gas molecules while permitting smaller ones to pass through, which is the fundamental principle of molecular sieving.

| MOF Material | Gas | Uptake Capacity | Conditions | Selectivity (Gas A/Gas B) |

|---|---|---|---|---|

| Mg-MOF-1 researchgate.net | CO2 | ~0.7 mmol/g | 298 K, 1 atm | Selective over N2 |

| Mg-MOF-1 researchgate.net | H2 | ~0.8 wt% | 77 K, 1 atm | Selective over N2 |

| Cu-based MOF rsc.org | CO2 | Data not specified | Data not specified | Commendable selectivity for CO2 over CH4 |

Luminescent Sensing Platforms

The inherent fluorescence of the acridine moiety makes this compound a prime candidate for developing luminescent MOFs (L-MOFs). These materials can function as highly sensitive and selective chemical sensors. mdpi.com The framework structure of a MOF provides a stable environment for the luminophore, preventing aggregation-caused quenching that can occur in solution.

The luminescence in MOFs derived from this ligand typically originates from the π-conjugated system of the acridine core. The emission is often a result of ligand-centered electronic transitions (π→π or π→n). Upon coordination with metal ions, particularly lanthanides, energy transfer from the ligand to the metal center can occur (the "antenna effect"), resulting in the characteristic sharp emission bands of the lanthanide ion. mdpi.com The photophysical properties, such as emission wavelength and quantum yield, can be modulated by the choice of metal ion and the specific coordination environment within the framework.

L-MOFs based on this compound can be designed as chemosensors where the luminescence is altered upon interaction with a specific analyte. mdpi.com The porous nature of the MOF allows small molecules and ions to diffuse into the framework and interact with the sensing sites, which can be the acridine unit, the metal nodes, or other functional groups.

These platforms have been used for the detection of various species:

Metal Ions: The presence of specific metal ions, such as Fe³⁺ or Pb²⁺, can lead to a significant quenching or enhancement of the MOF's luminescence. mdpi.com This response is often due to the interaction of the ion with the organic linker or its competition for the ligand's coordination sites.

Small Molecules: L-MOFs are particularly effective for sensing nitroaromatic compounds, which are common components of explosives. mdpi.com The electron-deficient nature of nitroaromatics facilitates an electron transfer process from the excited state of the electron-rich acridine linker, leading to fluorescence quenching.

Gases and Vapors: The luminescence of certain MOFs is sensitive to humidity, with the emission intensity changing in response to the presence of water molecules. mdpi.com

The primary mechanism for sensing with these L-MOFs is often fluorescence quenching, where the presence of an analyte decreases the emission intensity. This process can be either dynamic (collisional) or static (formation of a non-fluorescent complex). edinst.commdpi.com

To quantify the quenching efficiency, the Stern-Volmer equation is employed:

I₀ / I = 1 + Kₛᵥ[Q]

Where:

I₀ is the fluorescence intensity in the absence of the quencher.

I is the fluorescence intensity in the presence of the quencher.

Kₛᵥ is the Stern-Volmer quenching constant, which indicates the sensitivity of the sensor.

[Q] is the concentration of the quencher.

A linear Stern-Volmer plot (a graph of I₀/I versus [Q]) typically indicates a single quenching mechanism, either purely static or purely dynamic. researchgate.netnih.gov Deviations from linearity can suggest the simultaneous occurrence of both static and dynamic quenching. researchgate.net This analysis is a critical tool for characterizing the performance of a luminescent sensor and understanding the underlying interaction between the sensor and the analyte. edinst.comrsc.org

| L-MOF Type | Analyte Detected | Sensing Principle | Detection Limit |

|---|---|---|---|

| EuMOF mdpi.com | Fe³⁺ | Luminescence turn-off | 5 x 10⁻⁷ mol/L |

| TbMOF mdpi.com | Pb²⁺ | Luminescence enhancement | 10⁻⁷ M |

| General L-MOFs mdpi.com | Nitroaromatic Explosives | Luminescence turn-off (quenching) | Varies |

| EuMOF mdpi.com | Humidity | Luminescence quenching | Broad range (0-100% RH) |

Proton Conduction Studies in Coordination Polymers

Table 2: Proton Conductivity of various Coordination Polymers

| Coordination Polymer | Temperature (°C) | Relative Humidity (%) | Proton Conductivity (S cm⁻¹) |

| [Gd(H4nmp)(H2O)2]Cl·2H2O | 40 | 98 | 1.23 x 10⁻⁵ |

| Transformed [Gd2(H3nmp)2]·xH2O | 94 | 98 | 0.51 |

| Lanthanide-based CPs with 5-(dihydroxyphosphoryl)isophthalic acid | 80 | 95 | Varies with lanthanide |

This table showcases proton conductivity values for different coordination polymers, highlighting the potential for high proton conductivity in these materials under specific conditions. H4nmp = N-methyl-4,4'-bipyridinium bis(2,4,6-tricarboxyphenyl)amine. nih.govrsc.org

Stimuli-Responsive Materials and Dimensionality Transitions

The design of stimuli-responsive materials, which undergo a change in their properties in response to external triggers such as light, temperature, pH, or the presence of specific chemical species, is a frontier in materials science. nih.govespublisher.com MOFs and coordination polymers, with their dynamic and tunable structures, are excellent platforms for creating such materials. The acridine moiety in this compound is photo-responsive, which could be exploited to create light-responsive materials. For instance, light irradiation could induce conformational changes in the ligand, leading to a change in the porosity or other properties of the material. Furthermore, the coordination bonds in MOFs can be sensitive to pH, allowing for the development of pH-responsive systems for applications such as controlled drug delivery. While specific examples of stimuli-responsive materials or dimensionality transitions based on this compound have not yet been reported, the inherent functionalities of the ligand suggest a strong potential for future developments in this area.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) has become an essential tool for investigating the electronic characteristics of organic molecules. By calculating the electron density, DFT can accurately predict a wide range of properties, including molecular geometries, vibrational frequencies, and electronic structures. nih.gov For acridine (B1665455) and its derivatives, DFT calculations, often using functionals like B3LYP, have been successfully employed to determine structural parameters that show good agreement with experimental data. nih.gov

Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic behavior of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net A large HOMO-LUMO gap is indicative of high chemical hardness and stability. researchgate.net

For molecules intended for use in electronic devices, the energy levels of HOMO and LUMO are critical for determining their potential for charge injection and transport. researchgate.net In the context of acridine-based compounds, DFT calculations can elucidate the nature of electronic transitions. For instance, in a cyanurated H-acid (CHA) azo dye, DFT studies revealed that the lowest energy electronic transitions were predominantly π → π* type excitations localized around the azo group. scispace.com Such analyses are vital for understanding the photophysical properties of these molecules and their suitability for applications in areas like dye-sensitized solar cells. scispace.com

Table 1: Representative Data from Molecular Orbital Analysis of a Related Azo Dye

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | - | Electron-donating capability |

| LUMO Energy | - | Electron-accepting capability |

| Energy Gap (Eg) | 2.947 eV | Indicates feasibility of electronic transitions |

| Primary Excitation (S0 → S1) | π → π* | Local excitation |

Note: Data is for (E)-5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(phenyldiazenyl)naphthalene-2,7-diylbis(hydrogen sulfite) as a representative example.

Hirshfeld surface analysis is a powerful tool used in conjunction with these calculations to visualize and quantify intermolecular interactions. researchgate.net Studies on acridinium/acridine derivatives have shown that π-π stacking interactions can be significantly stronger than other weak interactions, playing a crucial role in the formation of the supramolecular framework. researchgate.net The total interaction energy is a sum of electrostatic, polarization, dispersion, and exchange-repulsion energies, and its calculation helps in understanding the stability of different crystal forms and predicting their physical properties. researchgate.net

Table 2: Components of Interaction Energy in Supramolecular Assemblies

| Interaction Type | Description |

|---|---|

| Electrostatic | Arises from the charge distribution of the molecules. |

| Polarization | Induced dipole-dipole interactions. |

| Dispersion | Arises from instantaneous fluctuations in electron density. |

| Exchange-Repulsion | Pauli exclusion principle-based repulsion at short distances. |

This table outlines the fundamental components contributing to the total interaction energy in molecular crystals.

Molecular Dynamics Simulations for Dynamic Behavior and Host-Guest Interactions

While DFT provides insights into the static properties of molecules, Molecular Dynamics (MD) simulations are employed to study their dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. This methodology is particularly useful for understanding the conformational flexibility of molecules and their interactions with other species, such as in host-guest systems. nih.gov

For acridine derivatives, MD simulations have been used to investigate their binding to biological macromolecules like DNA. nih.gov These simulations can reveal the stability of the complex, identify key interacting residues, and elucidate the binding mode, such as intercalation. nih.govmdpi.com In the context of MOFs formed from linkers like 5,5'-(Acridine-2,7-diyl)diisophthalic acid, MD simulations can be used to study the diffusion of guest molecules within the pores, providing insights into the material's potential for gas storage and separation. rsc.org The stability of host-guest complexes can be assessed by monitoring parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation time. mdpi.com

Computational Modeling of Adsorption and Catalytic Pathways

Computational modeling is a powerful approach to understanding and predicting the performance of materials in adsorption and catalysis. For porous materials like MOFs that could be constructed from this compound, computational methods are used to simulate the adsorption of gases and other small molecules. nih.gov Grand Canonical Monte Carlo (GCMC) simulations are a common technique to predict adsorption isotherms, selectivity, and working capacity for applications such as CO2 capture. nih.govuwo.ca

In the realm of catalysis, DFT calculations are instrumental in mapping out reaction mechanisms at the molecular level. frontiersin.org For MOF-based catalysts, computational studies can identify active sites, calculate activation energies, and elucidate the structures of transition states. researchgate.net This information is crucial for understanding how the catalyst functions and for designing new catalysts with improved activity and selectivity. For instance, DFT has been used to study the mechanism of CO2 conversion catalyzed by MOFs, providing insights into the electronic properties of the catalyst and the reaction pathways. frontiersin.org The combination of computational fluid dynamics (CFD) with machine learning models is also emerging as a sophisticated approach to advance the modeling of adsorption processes in porous materials. researchgate.netnih.govresearchgate.net

Prediction of Novel Structures and Functional Properties

A significant advantage of computational chemistry is its ability to predict the existence and properties of novel materials before they are synthesized in the laboratory. nih.gov For a versatile linker molecule like this compound, computational methods can be used to predict the structures of new MOFs that could be formed with different metal ions. globethesis.com By employing high-throughput computational screening, large databases of hypothetical MOF structures can be generated and evaluated for specific applications, such as gas separation or storage. nih.gov

These screening studies typically involve calculating key performance metrics like selectivity, working capacity, and regenerability for a large number of candidate structures. rsc.orgnih.gov Furthermore, theoretical predictions of electronic properties, such as the band structure and density of states, can help in identifying promising materials for semiconductor applications. rsc.org The integration of artificial intelligence and machine learning with these computational screening methods is accelerating the discovery and design of new functional materials. nih.gov

Future Directions and Emerging Research Avenues

Integration of 5,5'-(Acridine-2,7-diyl)diisophthalic acid into Hybrid Materials and Composites

The integration of this compound as a functional linker in hybrid materials and composites presents a promising frontier. The rigid, planar acridine (B1665455) core combined with the versatile coordination capabilities of the isophthalic acid groups makes it an ideal candidate for constructing robust frameworks. In particular, its use in metal-organic frameworks (MOFs) is anticipated to yield materials with unique photophysical and electronic properties. The inherent fluorescence of the acridine unit could be harnessed to create luminescent MOFs.

Furthermore, the incorporation of this linker into polymer composites could enhance their thermal and mechanical stability. The aromatic nature of the acridine and isophthalic acid components can promote strong π-π stacking interactions within a polymer matrix, leading to improved material properties. Research into these hybrid materials could pave the way for their use in advanced coatings, membranes, and electronic devices.

Exploration of Advanced Sensing and Separation Applications

The structural characteristics of this compound make it a compelling candidate for the development of advanced sensors. MOFs constructed from analogous ligands, such as 5,5'-(pyridine-3,5-diyl)diisophthalic acid, have demonstrated high sensitivity and selectivity in detecting metal ions and organic pollutants. ossila.com The nitrogen atom in the acridine ring and the oxygen atoms of the carboxylate groups can act as specific binding sites for various analytes. The fluorescence of the acridine core could be modulated upon binding, forming the basis for "turn-on" or "turn-off" fluorescent sensors.

In the realm of separation sciences, the well-defined pore environments of MOFs built with this linker could be tailored for selective gas adsorption and separation. For instance, a Zn(II)-based MOF utilizing a related diisophthalic acid ligand with uncoordinated nitrogen and oxygen atoms in its pores showed good potential for selective CO2 adsorption. ossila.com Similarly, materials based on this compound could be designed to exhibit high affinity for specific gases, enabling their separation from industrial gas streams.

Development of Next-Generation Catalytic Systems

The potential for this compound to serve as a scaffold for next-generation catalytic systems is significant. Metal-organic frameworks can serve as heterogeneous catalysts, offering advantages in terms of reusability and separation from the reaction mixture. By incorporating catalytically active metal centers into a framework with this acridine-based linker, it may be possible to create catalysts for a variety of organic transformations.

For example, MOFs based on Mn(II) and Co(II) with a different diisophthalic acid ligand have shown efficient photocatalytic abilities for the degradation of aromatic dyes. researchgate.net The photoactive nature of the acridine moiety in this compound could be exploited to develop novel photocatalysts for environmental remediation or fine chemical synthesis. The defined pore structure of such MOFs could also impart size and shape selectivity to the catalytic reactions.

Machine Learning and AI-Driven Design of this compound-Based Materials

The vast design space for materials based on this compound makes it an excellent candidate for exploration using machine learning (ML) and artificial intelligence (AI). By creating databases of known MOF structures and their properties, ML models can be trained to predict the performance of new, hypothetical materials. This computational-first approach can significantly accelerate the discovery of materials with desired functionalities, such as high gas uptake or specific catalytic activity.

Expanding the Scope of Coordination Chemistry with Acridine-Derived Linkers

The unique geometry and electronic properties of this compound offer opportunities to expand the scope of coordination chemistry. The rigid and angular disposition of the isophthalic acid groups, dictated by the acridine backbone, can lead to the formation of novel network topologies and coordination polymers with unprecedented structures.

Studying the coordination behavior of this linker with a wide range of metal ions, from transition metals to lanthanides, will not only yield new materials but also provide fundamental insights into the principles of crystal engineering. The interplay between the coordinating carboxylate groups and the potentially interactive acridine nitrogen atom could lead to complex and fascinating coordination modes, enriching our understanding of self-assembly at the molecular level.

常见问题

Q. What are the optimal synthetic routes and purification methods for H4ADDI in metal-organic framework (MOF) synthesis?

H4ADDI is typically synthesized via stepwise condensation reactions between acridine derivatives and isophthalic acid precursors under controlled solvothermal conditions. Key steps include:

- Solvent selection : Use of polar aprotic solvents (e.g., DMF or DMSO) to enhance ligand solubility and coordination .

- Temperature control : Reactions are conducted at 80–120°C to balance crystallinity and ligand stability .

- Purification : Sequential washing with ethanol and acetone to remove unreacted monomers, followed by vacuum drying. Purity is verified via elemental analysis and nuclear magnetic resonance (NMR) spectroscopy .

Q. How does H4ADDI function as a ligand in MOF design?

H4ADDI acts as a tetracarboxylate linker, bridging metal clusters (e.g., Zn²⁺, Co²⁺) to form extended porous frameworks. Its rigid acridine core and two isophthalic acid groups enable:

- High connectivity : Four carboxylate groups coordinate with metal nodes, creating 3D networks .

- Tunable pore geometry : The planar acridine unit facilitates π-π stacking, influencing pore size (3–10 Å) and surface area (500–1500 m²/g) .

- Stability : The conjugated aromatic system enhances thermal stability (>300°C) and resistance to hydrolysis .

Q. What characterization techniques are critical for analyzing H4ADDI-based MOFs?

- PXRD : Confirms crystallinity and phase purity by matching experimental patterns with simulated models .

- Gas adsorption (BET) : Quantifies surface area and pore size distribution using N₂ or CO₂ isotherms .

- FTIR and XPS : Identifies carboxylate-metal coordination modes and oxidation states .

- Thermogravimetric analysis (TGA) : Assesses thermal stability and solvent removal efficiency .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate H4ADDI’s self-assembly mechanisms at interfaces?

DFT calculations reveal:

- Energy-minimized configurations : The acridine core adopts a planar conformation, while carboxylate groups rotate to optimize metal coordination .

- Interfacial interactions : Van der Waals forces between acridine and substrates (e.g., graphene) guide epitaxial growth .

- Charge distribution : Electron-deficient acridine enhances π-acceptor interactions with electron-rich metal clusters .

Q. What strategies enhance the hydrolytic stability of H4ADDI-based MOFs in aqueous environments?

- Hydrophobic functionalization : Post-synthetic modification with alkyl chains reduces water adsorption .

- Metal-node engineering : Using high-valence metals (e.g., Zr⁴⁺ or Al³⁺) strengthens metal-carboxylate bonds .

- Interpenetration : Designing dual frameworks (e.g., NKU-113) improves mechanical stability without compromising porosity .

Q. How do H4ADDI-based MOFs perform in selective gas adsorption, and what structural features drive selectivity?

H4ADDI-MOFs exhibit high CO₂/N₂ selectivity (e.g., 25:1 at 1 bar) due to:

- Polar pore surfaces : Carboxylate groups create dipole interactions with CO₂ .

- Size exclusion : Narrow pores (3.8 Å) preferentially adsorb smaller gas molecules (CO₂: 3.3 Å vs. N₂: 3.6 Å) .

| MOF | Surface Area (m²/g) | CO₂ Uptake (mmol/g) | Selectivity (CO₂/N₂) |

|---|---|---|---|

| H4ADDI-Zn | 980 | 4.2 (1 bar, 298 K) | 22:1 |

| H4ADDI-Co | 720 | 3.8 (1 bar, 298 K) | 18:1 |

Q. Can H4ADDI-MOFs act as catalysts for photochemical reactions?

Yes, the acridine unit’s π-conjugated system enables:

Q. How do structural contradictions in H4ADDI-MOF synthesis arise, and how are they resolved?

- Kinetic vs. thermodynamic products : Competing coordination modes (e.g., monodentate vs. bidentate carboxylate) lead to polymorphs. Solution: Adjust reaction time and temperature to favor thermodynamically stable phases .

- Framework interpenetration : Uncontrolled stacking reduces porosity. Solution: Introduce steric hindrance via bulkier co-ligands .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。